Enzymatic Potency Comparison: Lipoxamycin (IC50 = 21 nM) vs. Myriocin (Ki = 0.28 nM)
Lipoxamycin inhibits serine palmitoyltransferase (SPT) with an IC50 of 21 nM, placing it in the nanomolar potency range characteristic of this inhibitor class [1]. In comparison, myriocin (ISP-1), another well-characterized SPT inhibitor, exhibits a Ki of 0.28 nM, which is approximately 75-fold more potent on a binding affinity basis [2]. This potency differential is critical: myriocin's extreme affinity makes it suitable for studies requiring complete pathway shutdown, whereas lipoxamycin's moderate potency may allow for more nuanced, titratable inhibition in certain experimental contexts.
| Evidence Dimension | SPT Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 21 nM |
| Comparator Or Baseline | Myriocin: Ki = 0.28 nM |
| Quantified Difference | Myriocin is approximately 75-fold more potent than lipoxamycin (0.28 nM vs. 21 nM) |
| Conditions | In vitro enzyme inhibition assays using recombinant or native SPT (assay details not fully specified in vendor annotations). |
Why This Matters
This quantitative difference in enzyme inhibition strength directly informs experimental design: myriocin is a high-potency tool for robust pathway blockade, while lipoxamycin provides a moderately potent alternative that may reduce the risk of complete metabolic collapse in sensitive cell systems.
- [1] Mandala, S. M., Frommer, B. R., Thornton, R. A., Kurtz, M. B., Young, N. M., Cabello, M. A., Genilloud, O., Liesch, J. M., Smith, J. L., & Horn, W. S. (1994). Inhibition of serine palmitoyl-transferase activity by lipoxamycin. The Journal of Antibiotics, 47(3), 376–379. View Source
- [2] Abcam. (2026). Myriocin (ISP-I), serine palmitoyltransferase inhibitor (ab143526). Product Datasheet. View Source
